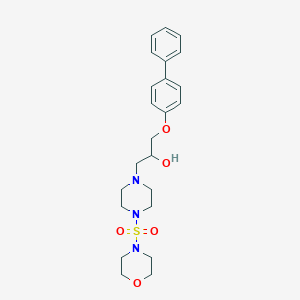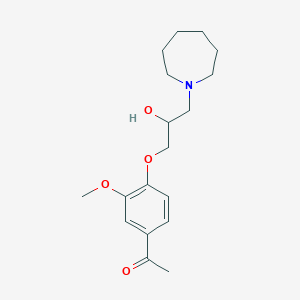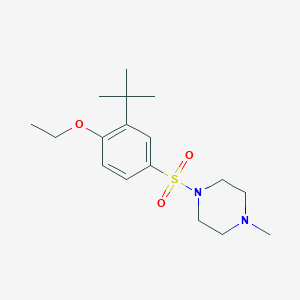
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known as TBS-EMEP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in cancer cell growth and survival. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in oxidative stress and inflammation. In cardiovascular diseases, this compound has been shown to activate the endothelial nitric oxide synthase pathway, which plays a role in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, this compound has been shown to increase nitric oxide production and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, there are also limitations to consider, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine research, including its potential use in combination therapies for cancer treatment, its role in neurodegenerative diseases, and its potential as a therapeutic agent for cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a compound that has gained interest in scientific research due to its potential therapeutic applications in various diseases. Its complex synthesis method and mechanism of action require further research, but its potential as a therapeutic agent makes it a promising area of study.
Synthesemethoden
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of tert-butyl-4-ethoxyphenyl sulfone with piperazine and methyl iodide. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and reduce blood pressure.
Eigenschaften
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-6-22-16-8-7-14(13-15(16)17(2,3)4)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAZURSEBKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

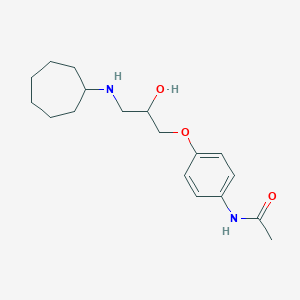

![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)
![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)



![1-(3-Chloro-2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503054.png)
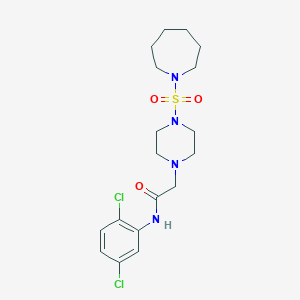
![1-([1,1'-Biphenyl]-4-yloxy)-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-propanol](/img/structure/B503056.png)
![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-(piperidylsulfonyl)piperazine](/img/structure/B503058.png)
